molecular formula C32H36N2O6 B14769995 Fmoc-Tyr(tBu)-Aib-OH

Fmoc-Tyr(tBu)-Aib-OH

Cat. No.: B14769995
M. Wt: 544.6 g/mol
InChI Key: KUNVJXSJEQBZJF-MHZLTWQESA-N
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Description

Fmoc-Tyr(tBu)-Aib-OH is a compound used in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid found in proteins, and is protected by the fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and the tert-butyl (tBu) group at the hydroxyl side chain. The compound also contains alpha-aminoisobutyric acid (Aib), a non-proteinogenic amino acid known for its ability to induce helical structures in peptides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Tyr(tBu)-Aib-OH typically involves multiple steps. One common method includes the following steps:

    Fmoc Protection: The amino group of tyrosine is protected with the Fmoc group using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.

    tert-Butyl Protection: The hydroxyl group of tyrosine is protected with tert-butyl using tert-butyl acetate and perchloric acid.

    Coupling with Aib: The protected tyrosine is then coupled with alpha-aminoisobutyric acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Fmoc-Tyr(tBu)-Aib-OH undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc group can be removed using piperidine

Properties

Molecular Formula

C32H36N2O6

Molecular Weight

544.6 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoyl]amino]-2-methylpropanoic acid

InChI

InChI=1S/C32H36N2O6/c1-31(2,3)40-21-16-14-20(15-17-21)18-27(28(35)34-32(4,5)29(36)37)33-30(38)39-19-26-24-12-8-6-10-22(24)23-11-7-9-13-25(23)26/h6-17,26-27H,18-19H2,1-5H3,(H,33,38)(H,34,35)(H,36,37)/t27-/m0/s1

InChI Key

KUNVJXSJEQBZJF-MHZLTWQESA-N

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)NC(C)(C)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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